molecular formula C18H18N4O2 B2840647 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine CAS No. 2034474-21-8

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine

Cat. No.: B2840647
CAS No.: 2034474-21-8
M. Wt: 322.368
InChI Key: RBOWDERCBJNRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound features a unique structure combining indolizin, pyrazin, and piperidin moieties, making it a valuable subject for various studies.

Preparation Methods

The synthesis of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine involves several steps, typically starting with the preparation of the individual moieties followed by their coupling. Common synthetic routes include:

    Cyclization Reactions: Formation of the indolizin ring through cyclization reactions.

    Nucleophilic Substitution: Introduction of the pyrazin-2-yloxy group via nucleophilic substitution.

    Coupling Reactions: Final coupling of the piperidin-1-yl group to the indolizin core.

Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazin and piperidin moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine can be compared with other similar compounds, such as:

    Indole Derivatives: Known for their diverse biological activities.

    Piperidine Derivatives: Widely used in pharmaceuticals for their medicinal properties.

    Pyrazine Derivatives: Studied for their antimicrobial and anticancer activities.

Properties

IUPAC Name

indolizin-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-10-15-4-1-2-8-21(15)12-14)22-9-3-5-16(13-22)24-17-11-19-6-7-20-17/h1-2,4,6-8,10-12,16H,3,5,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOWDERCBJNRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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